molecular formula C9H13ClN2O2 B13246738 Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride

Cat. No.: B13246738
M. Wt: 216.66 g/mol
InChI Key: BWEOCOWHBSTBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H12N2O2·HCl. It is a derivative of nicotinic acid and is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a pyridine ring substituted with a methylamino group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride typically involves the reaction of 6-chloromethylpyridine-3-carboxylate with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methylpyridine-3-carboxylate: Similar structure but lacks the methylamino group.

    Nicotinic acid derivatives: Share the pyridine ring structure but differ in functional groups.

Uniqueness

Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for various applications .

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

methyl 6-(methylaminomethyl)pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-10-6-8-4-3-7(5-11-8)9(12)13-2;/h3-5,10H,6H2,1-2H3;1H

InChI Key

BWEOCOWHBSTBPU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.